molecular formula C25H26FNO4S B284656 Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate

Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate

Cat. No.: B284656
M. Wt: 455.5 g/mol
InChI Key: MAMDUTQAIVUZPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate, also known as Compound A, is a novel compound that has been developed for scientific research purposes. This compound has been synthesized using a specific method that involves the use of various reagents and solvents.

Mechanism of Action

Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate A has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, this compound A reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound A has been shown to have anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate A in lab experiments is that it has been shown to have potent anti-inflammatory and analgesic effects, which makes it a promising candidate for the development of new treatments for chronic pain and inflammatory diseases. However, one limitation of using this compound A is that its mechanism of action is not fully understood, and further research is needed to elucidate its effects on other molecular targets and pathways.

Future Directions

There are several future directions for research on Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate A. One direction is to investigate its potential as a treatment for chronic pain and inflammatory diseases in clinical trials. Another direction is to study its effects on other molecular targets and pathways, such as the immune system and the nervous system, to better understand its mechanism of action. Additionally, further research is needed to optimize the synthesis method of this compound A and to develop new analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate A involves the reaction of 4-(4-fluorophenyl)-3-thiophenecarboxylic acid with 2,4-dimethylphenol and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in the presence of N,N-diisopropylethylamine (DIPEA) and 4-dimethylaminopyridine (DMAP) in anhydrous dimethylformamide (DMF). The resulting product is then treated with ethyl chloroformate to yield this compound A.

Scientific Research Applications

Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate A has been developed for scientific research purposes and has been found to have potential applications in various fields. It has been shown to have anti-inflammatory and analgesic effects, and has been used in preclinical studies to investigate its potential as a treatment for chronic pain and inflammatory diseases.

Properties

Molecular Formula

C25H26FNO4S

Molecular Weight

455.5 g/mol

IUPAC Name

ethyl 2-[4-(2,4-dimethylphenoxy)butanoylamino]-4-(4-fluorophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C25H26FNO4S/c1-4-30-25(29)23-20(18-8-10-19(26)11-9-18)15-32-24(23)27-22(28)6-5-13-31-21-12-7-16(2)14-17(21)3/h7-12,14-15H,4-6,13H2,1-3H3,(H,27,28)

InChI Key

MAMDUTQAIVUZPK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CCCOC3=C(C=C(C=C3)C)C

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CCCOC3=C(C=C(C=C3)C)C

Origin of Product

United States

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